molecular formula C25H28N2O5 B2794939 Fmoc-Lys(Crotonyl)-OH CAS No. 1451046-72-2

Fmoc-Lys(Crotonyl)-OH

Cat. No.: B2794939
CAS No.: 1451046-72-2
M. Wt: 436.508
InChI Key: WFNXIABNUWPOIE-INZNARQDSA-N
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Description

Fmoc-Lys(Crotonyl)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-lysine (crotonyl), is a derivative of lysine, an essential amino acid. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino group, while the crotonyl group is a type of acyl group derived from crotonic acid. This compound is particularly useful in the field of peptide synthesis and modification due to its unique chemical properties.

Mechanism of Action

Target of Action

Fmoc-Lys(Crotonyl)-OH is a modified amino acid that primarily targets the formation of functional materials, such as hydrogels . These hydrogels are often used in biomedical applications, including drug delivery and diagnostic tools for imaging .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the self-assembly of functional molecules. This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The self-assembly process is influenced by various non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker .

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery . The formation of these hydrogels could influence the bioavailability of drugs delivered using this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of hydrogels . These hydrogels can support cell adhesion, survival, and duplication . Additionally, the compound can induce gel formation, which is crucial for its applications in biomedical fields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and buffer ions can affect the self-assembly of the compound to gel formation . Moreover, physical and thermal stimuli can be used for solubilizing this compound above the critical concentration to induce gel formation .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Crotonyl)-OH is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The Fmoc group promotes the association of building blocks, which is crucial for the self-organization of functional molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Crotonyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the crotonyl group. The process generally starts with the reaction of lysine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine to form Fmoc-Lys. The crotonyl group is then introduced by reacting Fmoc-Lys with crotonic anhydride or crotonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the peptide chain is assembled on a solid support, allowing for efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Crotonyl)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Lys(Crotonyl)-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it particularly useful in the study of post-translational modifications and the development of peptide-based therapeutics .

Properties

IUPAC Name

(2S)-6-[[(E)-but-2-enoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-2-9-23(28)26-15-8-7-14-22(24(29)30)27-25(31)32-16-21-19-12-5-3-10-17(19)18-11-4-6-13-20(18)21/h2-6,9-13,21-22H,7-8,14-16H2,1H3,(H,26,28)(H,27,31)(H,29,30)/b9-2+/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNXIABNUWPOIE-INZNARQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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